molecular formula C14H22N2 B6145076 N-methyl-1-(2-phenylethyl)piperidin-4-amine CAS No. 1096334-06-3

N-methyl-1-(2-phenylethyl)piperidin-4-amine

Cat. No.: B6145076
CAS No.: 1096334-06-3
M. Wt: 218.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(2-phenylethyl)piperidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally related to fentanyl, a potent synthetic opioid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-phenylethyl)piperidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-phenylethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted piperidines.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-phenylethyl)piperidin-4-amine involves binding to opioid receptors in the central nervous system. This binding leads to the inhibition of neurotransmitter release, resulting in analgesic effects. The compound primarily targets the μ-opioid receptor, which is responsible for its potent analgesic properties .

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide.

    Acetylfentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide.

    Butyrfentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide.

Uniqueness

N-methyl-1-(2-phenylethyl)piperidin-4-amine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike its analogs, this compound has a methyl group attached to the nitrogen atom, which may influence its binding affinity and metabolic stability .

Properties

CAS No.

1096334-06-3

Molecular Formula

C14H22N2

Molecular Weight

218.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.